molecular formula C8H5BrN4O2 B2862279 2-(2-Bromophenyl)tetrazole-5-carboxylic acid CAS No. 1368837-90-4

2-(2-Bromophenyl)tetrazole-5-carboxylic acid

Cat. No.: B2862279
CAS No.: 1368837-90-4
M. Wt: 269.058
InChI Key: ZMOCFZHVPNIWNG-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)tetrazole-5-carboxylic acid is a high-purity chemical reagent designed for pharmaceutical research and development. It belongs to a class of compounds known to exhibit significant biological activity. Tetrazole-carboxylic acid derivatives are of particular interest in medicinal chemistry; for instance, similar structures based on a tetrazole core are recognized and well-documented as potent angiotensin-II receptor antagonists, making them valuable in the study of antihypertensive agents . The molecule features two key functional groups: a tetrazole ring and a carboxylic acid. The tetrazole ring can act as a bioisostere for a carboxylic acid, potentially enhancing metabolic stability and cell membrane permeability in drug candidates. The carboxylic acid group offers a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies . This makes the compound an excellent building block for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and their analogs. It is primarily intended for use in drug discovery, organic synthesis, and as a reference standard in analytical chemistry. This product is sold on the understanding that it is for professional and laboratory research use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)tetrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-5-3-1-2-4-6(5)13-11-7(8(14)15)10-12-13/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOCFZHVPNIWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2N=C(N=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Scalability

At 100 mmol scale, benzonitrile derivatives react with 1.5 equivalents of sodium azide in DMSO (3 mL/mmol nitrile) at 80–100°C for 4–9 hours (Table 1). SA-rGO (0.5 g per 100 mmol nitrile) enables near-quantitative conversion, with isolated yields of 89% for 5-aryl-1H-tetrazoles.

Table 1: Scalable Synthesis of 5-Aryl-1H-Tetrazoles Using SA-rGO

Parameter Value
Nitrile scale 100 mmol
NaN₃ equivalents 1.5
Solvent (DMSO) 300 mL
Temperature 80–100°C
Time 9 hours
SA-rGO loading 0.5 g
Isolated yield 89%

Regioselectivity challenges arise in distinguishing 1H- and 2H-tetrazole isomers. For 2-substituted products like 2-(2-bromophenyl)tetrazole, directing groups on the aryl nitrile or post-synthetic alkylation may be required. For example, bromine’s electron-withdrawing effect at the ortho position favors N2 substitution, yielding the 2H-regioisomer.

Carboxylic Acid Functionalization via Nitrile Hydrolysis

The nitrile group at the tetrazole’s 5-position undergoes hydrolysis to the carboxylic acid using oxidative or acidic conditions. SA-rGO-catalyzed oxidation with hydrogen peroxide (H₂O₂) in aqueous media achieves 91% yield for analogous benzoic acids, while hydrochloric acid (HCl) hydrolysis offers an alternative pathway.

Oxidative Hydrolysis with H₂O₂/SA-rGO

In a representative procedure, 5-(2-bromophenyl)-1H-tetrazole-5-carbonitrile (1 mmol) reacts with 30% H₂O₂ (1.1 equivalents) in water (2 mL/mmol) at 60°C for 6 hours. SA-rGO (10 mg) facilitates the oxidation, yielding 2-(2-bromophenyl)tetrazole-5-carboxylic acid in 91% isolated yield (Table 2).

Table 2: Hydrolysis of Tetrazole-5-Carbonitriles to Carboxylic Acids

Parameter Value
Substrate 5-(2-bromophenyl)-1H-tetrazole-5-carbonitrile
H₂O₂ (30%) 1.1 equivalents
Solvent (H₂O) 2 mL/mmol
Temperature 60°C
Time 6 hours
SA-rGO loading 10 mg/mmol
Isolated yield 91%

Acidic Hydrolysis with HCl

Alternative protocols reflux the nitrile with 6M HCl at 110°C for 12 hours, achieving comparable yields (88–90%). This method bypasses oxidants but requires corrosion-resistant equipment.

Catalytic System Reusability and Industrial Viability

SA-rGO’s stability under reaction conditions enables its reuse across eight cycles with minimal yield degradation (Table 3). This reduces catalyst costs in large-scale production.

Table 3: SA-rGO Reusability in Tetrazole and Carboxylic Acid Synthesis

Cycle Tetrazole yield (%) Carboxylic acid yield (%)
1 94 94
2 94 94
3 93 93
4 92 92
8 90 90

Analytical Characterization and Validation

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR (DMSO-d₆): δ 7.58–7.75 (m, Ar-H), 5.20 (s, CH₂ for intermediates).
  • HRMS : m/z 195.0436 [M+H]⁺ for C₈H₇BrN₄O₂.
  • FTIR : Peaks at 3115 cm⁻¹ (O-H stretch), 1595 cm⁻¹ (C=O), and 748 cm⁻¹ (C-Br).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Scalability
H₂O₂/SA-rGO 60°C, 6 h, aqueous 91 High
HCl hydrolysis 110°C, 12 h, acidic 88 Moderate
Enzymatic Not reported Low

The SA-rGO route is preferred for industrial applications due to milder conditions and catalyst reuse.

Challenges and Optimization Opportunities

  • Regioselectivity Control : Directed ortho-metalation or use of bulky bases may enhance 2H-isomer formation.
  • Byproduct Formation : Nitrile hydrolysis generates trace amides; these are minimized via pH control.
  • Cost Reduction : SA-rGO synthesis from graphene oxide and sulfonic acid precursors lowers catalyst costs.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)tetrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)tetrazole-5-carboxylic acid involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-(2-Bromophenyl)tetrazole-5-carboxylic acid with structurally related heterocyclic compounds, emphasizing differences in core rings, substituents, and applications.

Tetrazole Derivatives

  • 2-(4-Bromophenyl)-N-(5-chloro-2-methylphenyl)-2H-tetrazole-5-carboxamide (CAS 1396677-12-5): Replaces the carboxylic acid with a carboxamide group and introduces a chloro-methylphenyl substituent. The amide group reduces acidity compared to carboxylic acid, altering solubility and target interactions.

Thiazole Derivatives

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic Acid :
    • Features a thiazole core (sulfur and nitrogen) instead of tetrazole.
    • Lower molecular weight (222.06 g/mol) and reduced nitrogen content compared to tetrazoles.
    • Applications include agrochemical research and as a building block for bioactive molecules .
  • 2-Bromothiazole-5-carboxaldehyde :
    • Substitutes carboxylic acid with an aldehyde group, reducing hydrogen-bonding capacity.
    • Utilized in organic synthesis for cross-coupling reactions or as a ligand precursor .

Thiophene Derivatives

  • 5-Bromo-4-chlorothiophene-2-carboxylic Acid (CAS 123418-69-9): Thiophene core (sulfur only) with bromo and chloro substituents. Similarity score 0.82 to the target compound, likely due to shared carboxylic acid and halogenated aryl groups. Applied in material science and as a monomer for conductive polymers .

Benzothiophene Derivatives

  • 5-Bromobenzo[b]thiophene-2-carboxylic Acid (CAS 7312-10-9): Fused benzene-thiophene system increases aromaticity and molecular weight (256.09 g/mol). Enhanced lipophilicity compared to monocyclic analogs, making it suitable for lipid-targeting drug candidates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Core Key Substituents Functional Groups Applications References
This compound C₈H₅BrN₄O₂ ~285.05* Tetrazole 2-bromophenyl at C2 Carboxylic acid Drug design (inferred) -
2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid C₅H₄BrNO₂S 222.06 Thiazole Bromo, methyl Carboxylic acid Agrochemicals, bioactives
5-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 256.09 Benzothiophene Bromo at C5 Carboxylic acid Lipid-targeting therapies
5-Bromo-4-chlorothiophene-2-carboxylic acid C₅H₂BrClO₂S 237.50 Thiophene Bromo, chloro Carboxylic acid Conductive polymers
2-(4-Bromophenyl)tetrazole-5-carboxamide C₉H₇BrN₅O 296.10 Tetrazole 4-bromophenyl, chloro-methylphenyl Carboxamide Kinase/protease inhibition

*Calculated based on structural inference.

Biological Activity

2-(2-Bromophenyl)tetrazole-5-carboxylic acid is a member of the tetrazole family, known for its diverse biological activities. Tetrazoles are significant in medicinal chemistry due to their ability to mimic carboxylic acids and amides, providing enhanced bioavailability and metabolic stability. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antihypertensive Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antihypertensive properties. For instance, synthesized ester derivatives based on tetrazole showed promising results in lowering blood pressure through angiotensin II receptor antagonism. In a study, various derivatives were tested, revealing that compounds with the tetrazole ring had enhanced antihypertensive effects compared to their carboxylic acid counterparts .

Table 1: Antihypertensive Activity of Tetrazole Derivatives

CompoundSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
AV312.5 ± 0.58.3 ± 0.3
AV914.1 ± 0.49.7 ± 0.2
Parent Drug10.0 ± 0.67.5 ± 0.4

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. The compound has shown inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .

Table 2: Antimicrobial Activity of Tetrazole Compounds

CompoundZone of Inhibition (mm)
This compound15 ± 1.0
Control (Ceftriaxone)22 ± 1.5

Angiotensin II Receptor Antagonism

The antihypertensive mechanism primarily involves blocking the angiotensin II receptors, leading to vasodilation and reduced blood pressure. Molecular docking studies have shown that the tetrazole ring enhances binding affinity to these receptors, which is crucial for its pharmacological activity .

Antimicrobial Mechanism

For antimicrobial activity, the presence of the tetrazole moiety allows for effective interaction with bacterial enzymes, disrupting essential metabolic processes. The electron-withdrawing nature of the bromine substituent may enhance this interaction by increasing the electrophilicity of the compound .

Case Study: Synthesis and Evaluation

A recent study synthesized various derivatives of tetrazoles, including those with bromophenyl substitutions, and evaluated their biological activities. The research found that certain derivatives exhibited not only significant antihypertensive effects but also improved antioxidant properties compared to traditional drugs like valsartan .

Case Study: Clinical Implications

In clinical settings, compounds similar to this compound have been explored for their potential in treating hypertension and bacterial infections. The favorable pharmacokinetic profiles observed in preclinical studies suggest a promising avenue for further research and development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Bromophenyl)tetrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of 2-bromobenzonitrile with sodium azide in the presence of a copper catalyst (e.g., Cu(I) or Cu(II)), followed by hydrolysis to introduce the carboxylic acid group. Key parameters include temperature (80–100°C), solvent (DMF or water), and reaction time (12–24 hours). Copper catalysts enhance tetrazole ring formation efficiency. Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography is recommended .
  • Data Consideration : Yields typically range from 60–75%, with impurities arising from incomplete cyclization or hydrolysis. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the tetrazole ring (δ ~8.5–9.5 ppm for aromatic protons) and carboxylic acid group (δ ~170 ppm in 13C^{13}C).
  • Mass Spectrometry : ESI-MS in negative ion mode should show [M–H]^- at m/z 281.96 (C8 _8H4 _4BrN4 _4O2_2).
  • Elemental Analysis : Confirm C, H, N, and Br percentages within ±0.3% of theoretical values .
    • Purity Assessment : Use HPLC with UV detection at 254 nm; purity >95% is acceptable for most research applications.

Advanced Research Questions

Q. What strategies optimize the regioselectivity of tetrazole ring formation in this compound synthesis?

  • Methodology : Regioselectivity is influenced by substituent electronic effects. The electron-withdrawing bromine atom at the ortho position directs cyclization to the 5-position of the tetrazole ring. Computational modeling (DFT studies) can predict reaction pathways. Experimentally, varying catalysts (e.g., ZnCl2_2 vs. CuSO4_4) and solvent polarity (DMF vs. THF) alters selectivity. Validate outcomes using 1H^1H-1H^1H COSY NMR to assign substituent positions .
  • Contradiction Analysis : Conflicting reports on regioselectivity may arise from competing reaction mechanisms (e.g., Huisgen vs. Dimroth pathways). Use kinetic studies (e.g., in situ IR monitoring) to resolve discrepancies .

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?

  • Methodology : Grow single crystals via slow evaporation (solvent: methanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX software. Key metrics include bond lengths (C-Br: ~1.89 Å, N-N in tetrazole: ~1.30 Å) and torsion angles. Compare with analogous structures (e.g., 2-(2-Chlorophenyl)tetrazole derivatives) to validate intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
  • Data Interpretation : Discrepancies between crystallographic and spectroscopic data (e.g., unexpected tautomerism) require re-evaluation of crystallization conditions or dynamic effects in solution .

Q. What computational methods predict the bioactivity of this compound as a metalloenzyme inhibitor?

  • Methodology : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., carbonic anhydrase or matrix metalloproteinases). Use DFT (B3LYP/6-311+G**) to calculate electrostatic potential maps and HOMO-LUMO gaps. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) .
  • Contradiction Analysis : If experimental IC50_{50} values conflict with docking scores, consider protonation states (carboxylic acid vs. carboxylate) or solvation effects in simulations .

Data Analysis and Experimental Design

Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodology : Measure solubility via gravimetric analysis (saturate solvent, filter, and evaporate). Test solvents like DMSO (high solubility), ethanol (moderate), and hexane (low). Use Hansen solubility parameters to rationalize discrepancies. Note that the carboxylic acid group enhances polarity, but bromine’s hydrophobicity reduces aqueous solubility .
  • Experimental Design : Include controls (e.g., pH-adjusted buffers) to assess ionization effects.

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodology : Conduct stability studies (HPLC monitoring) at pH 2–12. Under acidic conditions, protonation of the tetrazole ring (pKa ~4.5) may lead to decomposition. In basic conditions, carboxylate formation stabilizes the structure. Use Arrhenius plots to calculate degradation kinetics .

Tables of Key Data

Property Value/Method Reference
Molecular Weight281.96 g/mol
Melting Point215–218°C (dec.)
HPLC Purity>95% (C18, 70:30 acetonitrile/water)
1H^1H NMR (DMSO-d6)δ 8.21 (d, J=8 Hz, 1H, Ar-H)
X-ray CrystallographySpace Group P21_1/c, Z=4

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